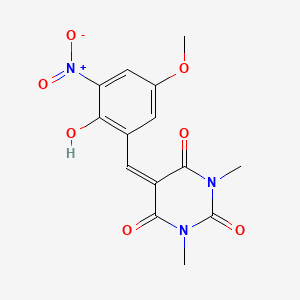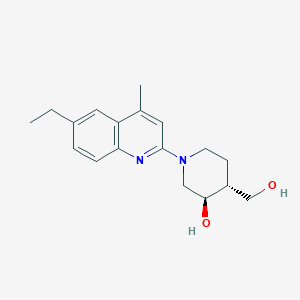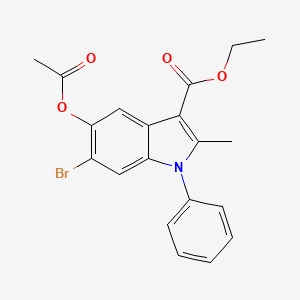![molecular formula C34H36N4O4S B5483170 N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-{4-[(2-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE](/img/structure/B5483170.png)
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-{4-[(2-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-Diethoxyphenyl)ethyl]-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a sulfonamide group, a phthalazine moiety, and multiple aromatic rings with various substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is as follows:
Formation of the Phthalazine Intermediate: The synthesis begins with the preparation of the phthalazine intermediate. This can be achieved by reacting 2-methylphthalic anhydride with hydrazine hydrate under reflux conditions to form 2-methylphthalazine.
Amination Reaction: The phthalazine intermediate is then subjected to an amination reaction with 2-methylaniline in the presence of a suitable catalyst, such as palladium on carbon, to form the 4-[(2-methylphenyl)amino]phthalazine derivative.
Sulfonamide Formation: The final step involves the reaction of the phthalazine derivative with 2-methyl-5-(4-aminophenyl)benzenesulfonamide in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Diethoxyphenyl)ethyl]-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nitrating agents, sulfuric acid, acetic anhydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines, alcohols.
Substitution: Halogenated derivatives, nitro derivatives.
Scientific Research Applications
N-[2-(3,4-Diethoxyphenyl)ethyl]-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.
Pharmacology: It is used in pharmacological studies to investigate its effects on various biological targets, including enzymes, receptors, and signaling pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Biology: It is used in biological research to study its effects on cellular processes, including cell proliferation, apoptosis, and differentiation.
Mechanism of Action
The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular function.
Receptors: It may bind to receptors on the cell surface or within the cell, modulating signaling pathways and cellular responses.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-Diethoxyphenyl)ethyl]-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzene-1-sulfonamide shares structural similarities with other sulfonamide derivatives and phthalazine-based compounds.
- Similar compounds include N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzene-1-sulfonamide and N-[2-(3,4-dihydroxyphenyl)ethyl]-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzene-1-sulfonamide.
Uniqueness
- The presence of the diethoxyphenyl group and the specific arrangement of functional groups in this compound contribute to its unique chemical and biological properties.
- Its ability to interact with multiple molecular targets and its potential applications in various fields make it a compound of significant interest for further research and development.
Properties
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-5-[4-(2-methylanilino)phthalazin-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O4S/c1-5-41-30-18-16-25(21-31(30)42-6-2)19-20-35-43(39,40)32-22-26(17-15-24(32)4)33-27-12-8-9-13-28(27)34(38-37-33)36-29-14-10-7-11-23(29)3/h7-18,21-22,35H,5-6,19-20H2,1-4H3,(H,36,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMJPKJDNANGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C3=NN=C(C4=CC=CC=C43)NC5=CC=CC=C5C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![METHYL 2-{[4-ALLYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE](/img/structure/B5483089.png)
![7-butyl-8-[(2,6-dimethyl-4-morpholinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5483102.png)
![({4-[(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)carbonyl]morpholin-2-yl}methyl)amine](/img/structure/B5483109.png)

![(4R)-4-(4-{[(2,4-dichlorobenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5483119.png)


![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide](/img/structure/B5483132.png)

![11-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B5483149.png)
![4'-(2-carboxyethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5483155.png)
![(E)-2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]prop-2-enenitrile](/img/structure/B5483163.png)
![N-[(Z)-hex-5-en-2-ylideneamino]-3-nitrobenzamide](/img/structure/B5483165.png)
